
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate is an important intermediate in many biologically active compounds . It is a compound with the molecular formula C19H32BN3O4 .
Synthesis Analysis
This compound can be synthesized through multiple steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material . The exact details of the synthesis process may vary depending on the specific requirements of the reaction and the desired end product .
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, a tert-butyl group, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group . The exact structure can be determined using various analytical techniques such as NMR, HPLC, LC-MS, and UPLC .
Chemical Reactions Analysis
As an intermediate, this compound can participate in various chemical reactions. It can react with other compounds to form more complex structures, making it a valuable tool in the synthesis of biologically active compounds . The exact reactions it can undergo depend on the conditions of the reaction and the other reactants present .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. These may include its molecular weight, structure, chemical names, and classification . Other properties such as its solubility, stability, and reactivity can also be determined through experimental analysis .
Applications De Recherche Scientifique
Intermediate in Synthesis of Biologically Active Compounds : This compound serves as a crucial intermediate in the synthesis of various biologically active compounds. For instance, it is used in the synthesis of Crizotinib, a drug used in cancer treatment (Kong et al., 2016), and in the preparation of other key intermediates required for Crizotinib's synthesis (Jian-qiang et al., 2014).
Synthesis of Novel Compounds : The compound is used in the synthesis of new molecules with potential applications in pharmaceuticals. For example, its derivatives are synthesized as intermediates for small molecule anticancer drugs (Zhang et al., 2018), and for Vandetanib, another cancer treatment drug (Wang et al., 2015).
Structural Studies and Analyses : The compound and its derivatives have been subject to structural studies using techniques like X-ray diffraction and density functional theory (DFT). Such studies help in understanding the molecular structure and properties of these compounds, which is crucial for their application in drug synthesis (Didierjean et al., 2004).
Development of Fluorescence-Based Applications : Some derivatives of this compound have been explored for their potential in developing fluorescence-based applications. For example, its use in the synthesis of water-soluble carboxylated polyfluorenes demonstrates potential for fluorescence quenching in the presence of various agents, which could have applications in bioimaging and sensing technologies (Zhang et al., 2008).
Synthesis of Heterocycles and Chiral Compounds : This compound is also used in the stereoselective synthesis of piperidine derivatives, which are important in the development of various pharmaceuticals. It has applications in creating chiral compounds and fused oxygen heterocycles, which are significant in medicinal chemistry (Moskalenko & Boev, 2014).
Mécanisme D'action
Safety and Hazards
Orientations Futures
As an intermediate in the synthesis of biologically active compounds, this compound has potential applications in various fields such as medicinal chemistry and drug discovery . Future research could explore new synthesis methods, potential applications, and ways to improve its safety and efficacy .
Propriétés
IUPAC Name |
tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30BNO4/c1-14(2,3)20-13(19)18-10-8-12(9-11-18)17-21-15(4,5)16(6,7)22-17/h12H,8-11H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLQMWKHENBVJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCN(CC2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50656455 | |
| Record name | tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1048970-17-7 | |
| Record name | 1,1-Dimethylethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1048970-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



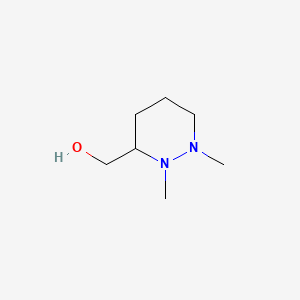
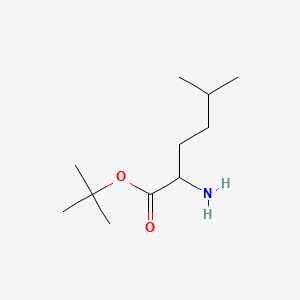

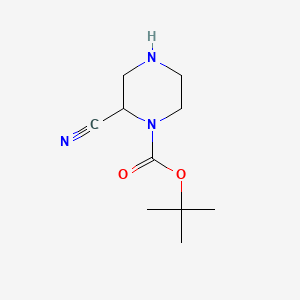


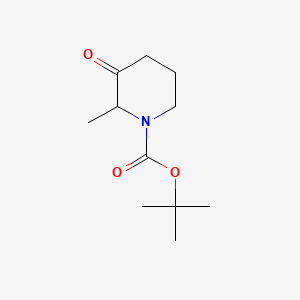
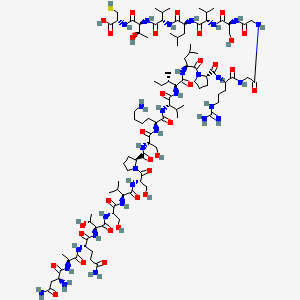


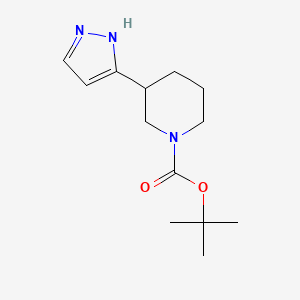
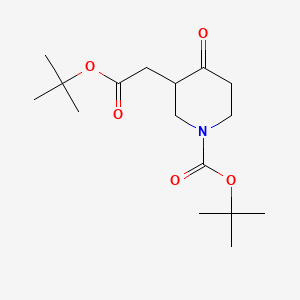

![Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate](/img/structure/B592215.png)